molecular formula C12H26 B14557275 6-Ethyl-2,2-dimethyloctane CAS No. 62183-98-6

6-Ethyl-2,2-dimethyloctane

Cat. No.: B14557275
CAS No.: 62183-98-6
M. Wt: 170.33 g/mol
InChI Key: SHNILIMSRTWRKG-UHFFFAOYSA-N
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Description

6-Ethyl-2,2-dimethyloctane is an organic compound with the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol It is a branched alkane, which means it consists of a chain of carbon atoms with branches of other carbon atoms attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,2-dimethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2,2-dimethyloctane, with an ethylating agent under controlled conditions. This reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the precursor and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts, to achieve selective alkylation of the precursor. These processes are optimized for high yield and purity, often involving continuous flow reactors and precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,2-dimethyloctane, like other alkanes, primarily undergoes reactions such as:

    Combustion: Complete combustion in the presence of excess oxygen produces carbon dioxide and water.

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (e.g., Cl₂ or Br₂) and UV light.

    Cracking: Requires high temperatures and sometimes catalysts like zeolites.

Major Products Formed

    Combustion: Carbon dioxide (CO₂) and water (H₂O).

    Halogenation: Haloalkanes (e.g., 6-chloro-2,2-dimethyloctane).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

6-Ethyl-2,2-dimethyloctane is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the behavior of branched alkanes in different chemical reactions.

    Biology: Investigating its potential interactions with biological membranes and its effects on cellular processes.

    Medicine: Exploring its use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-ethyl-2,2-dimethyloctane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In biological systems, its interactions with lipid membranes can affect membrane fluidity and permeability, potentially influencing cellular functions.

Comparison with Similar Compounds

6-Ethyl-2,2-dimethyloctane can be compared with other branched alkanes, such as:

    2,2,4-Trimethylpentane: Known for its use as an octane rating standard in gasoline.

    3-Ethyl-2-methylpentane: Another branched alkane with similar properties but different branching patterns.

    2,2-Dimethylbutane: A smaller branched alkane with different physical and chemical properties.

The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties, such as boiling point and density, as well as its reactivity in chemical processes.

Properties

CAS No.

62183-98-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

6-ethyl-2,2-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-11(7-2)9-8-10-12(3,4)5/h11H,6-10H2,1-5H3

InChI Key

SHNILIMSRTWRKG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCC(C)(C)C

Origin of Product

United States

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